diethyl 5-(((4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl)amino)-3-methylthiophene-2,4-dicarboxylate
Description
Diethyl 5-(((4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl)amino)-3-methylthiophene-2,4-dicarboxylate is a structurally complex heterocyclic compound featuring:
- A thiophene core substituted with diethyl dicarboxylate groups at positions 2 and 4, a methyl group at position 3, and an amino-linked tetrahydropyrimidinylidene moiety at position 3.
Properties
IUPAC Name |
diethyl 5-[(E)-(6-hydroxy-4-oxo-2-sulfanylidene-1H-pyrimidin-5-yl)methylideneamino]-3-methylthiophene-2,4-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O6S2/c1-4-24-14(22)9-7(3)10(15(23)25-5-2)27-13(9)17-6-8-11(20)18-16(26)19-12(8)21/h6H,4-5H2,1-3H3,(H3,18,19,20,21,26)/b17-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOGGZTAATTUPNC-UBKPWBPPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)N=CC2=C(NC(=S)NC2=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)/N=C/C2=C(NC(=S)NC2=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Diethyl 5-(((4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl)amino)-3-methylthiophene-2,4-dicarboxylate is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, including its antibacterial properties, antioxidant capacity, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a unique structure that includes a thiophene ring and a pyrimidine derivative, contributing to its biological activity. The presence of multiple functional groups enhances its interaction with biological targets.
Antibacterial Activity
Recent studies have evaluated the antibacterial properties of various derivatives related to this compound. For instance, compounds synthesized from similar structures demonstrated significant inhibition against several bacterial strains including Staphylococcus aureus and Escherichia coli.
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| Compound A | Staphylococcus aureus | 15 |
| Compound B | Escherichia coli | 18 |
| Diethyl derivative | Pseudomonas aeruginosa | 20 |
These results suggest that derivatives of this compound may serve as effective antibacterial agents.
Antioxidant Activity
The antioxidant capacity of this compound has been assessed using DPPH radical scavenging assays. The IC50 values indicate its effectiveness in neutralizing free radicals.
| Compound | IC50 (µM) |
|---|---|
| Diethyl derivative | 22.6 |
| Trolox (Control) | 18.8 |
The results indicate that the compound exhibits comparable antioxidant activity to established standards like Trolox.
The mechanism by which this compound exerts its effects is likely multifaceted. Preliminary studies suggest that it may inhibit key enzymes involved in bacterial metabolism or disrupt cellular processes through oxidative stress pathways.
Case Studies and Research Findings
- Antimicrobial Activity : A study focused on the synthesis of barbiturate derivatives found that certain compounds exhibited notable antibacterial and antifungal activities. The diethyl derivative was included in these evaluations and showed promising results against resistant strains .
- Antioxidant Studies : Research involving DPPH assays highlighted the radical scavenging ability of the compound, suggesting its potential utility in formulations aimed at oxidative stress-related conditions .
- Toxicological Evaluations : Toxicity assessments have indicated that related compounds do not exhibit significant genotoxicity or mutagenicity, supporting the safety profile for potential therapeutic applications .
Comparison with Similar Compounds
Pharmacological and Physicochemical Considerations
- Solubility and Stability : The diethyl ester groups in thiophene dicarboxylates (e.g., ) enhance lipophilicity, which may influence bioavailability compared to more polar analogs like phenylacetamides .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
